molecular formula C7H15N3S B3364116 (1-Methylpiperidin-4-yl)thiourea CAS No. 1096840-97-9

(1-Methylpiperidin-4-yl)thiourea

Cat. No.: B3364116
CAS No.: 1096840-97-9
M. Wt: 173.28 g/mol
InChI Key: MSTNCTVIENDXHQ-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Frameworks in Contemporary Chemical Sciences

The thiourea moiety, characterized by the formula SC(NH₂)₂, is a structural analog of urea (B33335) where the oxygen atom is replaced by sulfur. This substitution results in markedly different chemical properties, such as higher acidity and a greater capacity for hydrogen bond donation. Current time information in Bangalore, IN.nih.gov These characteristics are fundamental to the diverse applications of thiourea derivatives in modern chemistry.

In the realm of organic synthesis, thioureas are highly valued as organocatalysts, particularly in enantioselective reactions where they can control the stereochemical outcome of a reaction through hydrogen bonding interactions. Current time information in Bangalore, IN. They also serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles, which are core structures in many pharmaceuticals. google.com Beyond synthesis, thiourea derivatives are utilized as ligands in coordination chemistry, in the field of anion recognition, and have practical applications in agriculture and as corrosion inhibitors. Current time information in Bangalore, IN. Their broad utility stems from the tunability of the thiourea core through substitution at the nitrogen atoms, which allows for the fine-tuning of their electronic and steric properties.

Role of Piperidine (B6355638) Moieties in Molecular Design and Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and naturally occurring alkaloids. google.comgoogle.com Its ubiquity in drug discovery is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize the pharmacological profile of a molecule. Current time information in Bangalore, IN.nih.gov The incorporation of a piperidine moiety can influence a compound's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn affects its pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov

Furthermore, the piperidine scaffold can act as a pharmacophore, directly interacting with biological targets, or as a conformational constraint to hold other functional groups in a specific orientation for optimal binding. The introduction of chiral centers within the piperidine ring can also lead to enhanced biological activity and selectivity. Consequently, piperidine and its derivatives are integral components in the design of drugs targeting a wide range of conditions, including those affecting the central nervous system, inflammation, and infectious diseases. Current time information in Bangalore, IN.

Overview of (1-Methylpiperidin-4-yl)thiourea as a Key Structural Unit in Advanced Chemical Research

This compound is a chemical entity that combines the key features of both the thiourea framework and the piperidine scaffold. Specifically, it is a disubstituted thiourea bearing a 1-methylpiperidin-4-yl group on one of its nitrogen atoms. While detailed research focusing exclusively on this particular compound is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in both organic synthesis and medicinal chemistry.

The synthesis of such a compound would typically involve the reaction of 4-amino-1-methylpiperidine (B1301898) with an appropriate thiocarbonyl donor. The resulting molecule possesses the hydrogen-bonding capabilities of the thiourea group and the conformational and physicochemical advantages of the N-methylpiperidine moiety.

The true value of this compound likely lies in its role as a synthetic intermediate. For instance, related structures are used to build more complex molecules with demonstrated biological activity. A patent for substituted 1-(piperidin-4-yl)-3-(aryl)-isothioureas highlights a synthetic route where a similar piperidine-containing amine is reacted with an isothiocyanate to form a thiourea derivative, which is then further modified. nih.gov This underscores the utility of the piperidinyl-thiourea core in constructing larger, more complex molecules with potential therapeutic applications.

Given that thiourea derivatives are investigated for a vast number of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, and the piperidine ring is a proven scaffold for enhancing drug-like properties, this compound represents a promising starting point for the development of new chemical entities. Researchers can utilize the reactive nature of the thiourea group to append various other molecular fragments, thereby creating libraries of novel compounds for biological screening. The N-methylpiperidine portion of the molecule can enhance solubility and bioavailability, making the resulting compounds more amenable to in vivo studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-10-4-2-6(3-5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTNCTVIENDXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096840-97-9
Record name (1-methylpiperidin-4-yl)thiourea
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Synthetic Methodologies for 1 Methylpiperidin 4 Yl Thiourea and Analogues

Historical Context and Evolution of Thiourea (B124793) Synthesis

The journey of thiourea synthesis is a rich narrative that mirrors the progression of organic chemistry itself. Early methods for preparing thioureas were often harsh and lacked the efficiency and selectivity of modern techniques. Historically, the synthesis of thiourea and its derivatives has been approached through several key reactions.

One of the earliest methods involved the reaction of calcium cyanamide (B42294) with hydrogen sulfide. bibliotekanauki.pl Another traditional approach is the isomerization of ammonium (B1175870) thiocyanate (B1210189), a method that, while historically significant, often resulted in low yields due to equilibrium limitations and challenging purification processes. bibliotekanauki.plwikipedia.org The carbon disulfide method, reacting carbon disulfide with ammonia (B1221849) to form dithiocarbamate, which then decomposes to ammonium thiocyanate and subsequently isomerizes, also presented yield and separation challenges. bibliotekanauki.pl

Over time, these classical methods have been largely superseded by more efficient and versatile synthetic strategies. The evolution of thiourea synthesis has been driven by the need for milder reaction conditions, higher yields, greater structural diversity, and the incorporation of green chemistry principles. nih.gov The development of isothiocyanates as key intermediates marked a significant turning point, providing a more direct and controllable route to a wide array of substituted thioureas. researchgate.net

Contemporary Approaches to N-Substitution on the Thiourea Scaffold

Modern synthetic strategies for creating N-substituted thioureas, including (1-Methylpiperidin-4-yl)thiourea, are characterized by their efficiency, selectivity, and adaptability. These methods often leverage well-established reactions that have been refined for optimal performance and applicability to a broad range of substrates.

Reaction of Isothiocyanates with N-Methylpiperidin-4-amine

The most prevalent and straightforward method for the synthesis of this compound involves the reaction of an appropriate isothiocyanate with N-methylpiperidin-4-amine. researchgate.netnih.gov This reaction is a classic example of nucleophilic addition, where the primary amine group of N-methylpiperidin-4-amine attacks the electrophilic carbon atom of the isothiocyanate.

The general reaction is as follows: R-N=C=S + H₂N-(1-Methylpiperidin-4-yl) → R-NH-C(=S)-NH-(1-Methylpiperidin-4-yl)

This method is highly favored due to its typically high yields and the commercial availability of a wide variety of isothiocyanates, allowing for the synthesis of a diverse library of this compound analogs. researchgate.net The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature, making it a practical and accessible synthetic route. researchgate.net

Solvent-Controlled Reaction Conditions and Process Optimization

The choice of solvent and other reaction parameters can significantly influence the efficiency and outcome of thiourea synthesis. researchgate.net While many reactions proceed smoothly in common organic solvents, optimization is often necessary to maximize yield and purity. For instance, in the synthesis of N-acyl thiourea derivatives, anhydrous acetone (B3395972) is a common solvent for the initial formation of the isothiocyanate from an acid chloride and ammonium thiocyanate. nih.govmdpi.com

Continuous-flow synthesis has emerged as a powerful tool for process optimization, offering enhanced control over reaction conditions such as temperature, pressure, and residence time. nih.gov This technique can lead to improved yields, reduced reaction times, and safer handling of reagents. nih.gov For example, the continuous-flow synthesis of thioureas from isocyanides, amines, and sulfur using an aqueous polysulfide solution has been demonstrated to be an efficient and scalable method. nih.gov

The table below summarizes the optimization of reaction conditions for the continuous-flow synthesis of a thiourea derivative, highlighting the impact of temperature and residence time on conversion rates.

EntryTemperature (°C)Residence TimeHPLC Conversion (%)
16026 s36/64
2601 min 6 s50
3801 min 6 s62
4-780up to 6.5 minFull Conversion
Data adapted from a study on the continuous-flow synthesis of thioureas. nih.gov

Green Chemistry Principles in Thiourea Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of thioureas to minimize environmental impact. mdpi.com This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave and ultrasound irradiation. nih.govderpharmachemica.com

Water, as a green solvent, has been successfully employed in the synthesis of thiourea derivatives. derpharmachemica.comorganic-chemistry.org For example, the condensation of benzil (B1666583) and substituted aryl thioureas to form thiophenytoins has been achieved in water, eliminating the need for volatile organic solvents. derpharmachemica.com Another green approach involves the use of deep eutectic solvents (DES), which can act as both a catalyst and a reaction medium. rsc.orgresearchgate.net The choline (B1196258) chloride/tin(II) chloride system, for instance, has been used for the direct preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.org

Microwave-assisted synthesis has also gained traction as a green method, often leading to shorter reaction times and higher yields in solvent-free conditions. nih.govresearchgate.net The synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide on the surface of alumina (B75360) under microwave irradiation is a prime example of this efficient and environmentally friendly approach. researchgate.net

Strategies for the Preparation of Related Piperidine-Containing Thiourea Architectures

The versatility of the piperidine (B6355638) scaffold allows for the synthesis of a wide range of related thiourea architectures with potential applications in drug discovery. ajchem-a.comenamine.net Strategies for preparing these analogs often involve the use of substituted piperidine precursors or the modification of the thiourea moiety.

The synthesis of piperazine-bridged pseudo-peptidic urea (B33335)/thiourea derivatives showcases a modular approach where the piperazine (B1678402) ring is coupled with different heterocyclic rings to enhance biological activity. researchgate.net Similarly, the development of highly substituted piperidine analogs through multicomponent reactions provides an efficient route to complex molecular structures. ajchem-a.com

Furthermore, the synthesis of spirocyclic, fused, and bridged piperidine scaffolds is an active area of research, aiming to create novel three-dimensional structures that can advantageously alter pharmacokinetic properties. enamine.net These advanced synthetic strategies are crucial for expanding the chemical space of piperidine-containing thioureas and exploring their therapeutic potential.

Chemical Reactivity and Derivatization Strategies of 1 Methylpiperidin 4 Yl Thiourea

General Reactivity Profiles of Thiourea (B124793) Functional Groups

The thiourea functional group, characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, exhibits a rich and diverse reactivity profile. This reactivity is largely dictated by the nucleophilicity of the sulfur atom and the ability of the N-H protons to engage in hydrogen bonding. mdpi.com

Thioureas are sulfur analogs of ureas, with the oxygen atom replaced by sulfur. This substitution leads to significant differences in their chemical properties, including higher acidity and a greater propensity to act as hydrogen bond donors. lookchem.com The sulfur atom in thiourea is nucleophilic, readily reacting with electrophiles such as alkyl halides to form isothiouronium salts. google.com This S-alkylation is a cornerstone of thiourea chemistry, providing a pathway to thiols upon hydrolysis. google.com

Furthermore, thioureas can act as reductants, for instance, in the reduction of peroxides to diols and in the reductive workup of ozonolysis. google.com The thiourea group also serves as a precursor for the synthesis of various heterocycles. The reactivity of the thiourea moiety can be modulated by the nature of the substituents on the nitrogen atoms.

The tautomerism between the thione form (C=S) and the thiol form (C-SH), known as an isothiourea, is another key aspect of thiourea reactivity. While the thione form generally predominates, the isothiourea form can be trapped in substituted derivatives like isothiouronium salts.

Synthesis of Novel (1-Methylpiperidin-4-yl)thiourea Derivatives

The synthesis of novel derivatives from a parent compound is a fundamental strategy in drug discovery and materials science to explore and optimize chemical and biological properties. For this compound, derivatization can be achieved through various reactions targeting the thiourea moiety.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation of the thiourea core are common strategies to introduce structural diversity. While S-alkylation is often favored due to the high nucleophilicity of the sulfur atom, N-alkylation can be achieved under specific conditions. The synthesis of N-alkyl and N,N-dialkyl thioureas can be accomplished through methods such as the reaction of thiocyanates with alkylamines in the presence of acid.

N-acylation, on the other hand, introduces a carbonyl group, which can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. The synthesis of N-acyl thiourea derivatives often involves the reaction of an isothiocyanate with an amine, followed by acylation. prepchem.com For instance, a general method for synthesizing N-acyl thioureas involves the reaction of an acyl isothiocyanate with an amine. prepchem.com These reactions provide a straightforward route to a wide array of derivatives with potential applications in various fields. A related synthesis involves the reaction of 1-acetyl-4-(isothiocyanatomethyl)piperidine with 4-fluorobenzenamine in refluxing tetrahydrofuran (B95107) to yield N-[(1-acetyl-4-piperidinyl)methyl]-N'-(4-fluorophenyl)thiourea. nih.gov

Reactant 1Reactant 2ProductReaction Type
1-acetyl-4-(isothiocyanatomethyl)piperidine4-fluorobenzenamineN-[(1-acetyl-4-piperidinyl)methyl]-N'-(4-fluorophenyl)thioureaN-Acylation

Cyclization Reactions Utilizing the Thiourea Moiety

The thiourea moiety is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve the reaction of the thiourea with a bifunctional electrophile. The Hantzsch thiazole (B1198619) synthesis, a classic example, involves the condensation of an α-halocarbonyl compound with a thiourea to form a thiazole ring. nih.govmdpi.com

In a relevant example, the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide in the presence of a base leads to the formation of ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. google.com This reaction showcases the utility of a substituted piperidone, a close structural relative of the starting material for this compound, in constructing fused heterocyclic systems. The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation and dehydration to form the thiazole ring.

Reactant 1Reactant 2ProductReaction Type
3-bromo-1-methyl-piperidin-4-oneEthyl thiooxamideEthyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylateCyclization

Generation of Spiro Compounds and Other Heterocycles

Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov The synthesis of spiro heterocycles can be achieved through various strategies, including multi-component reactions and cycloadditions.

Coordination Chemistry of 1 Methylpiperidin 4 Yl Thiourea and Its Metal Complexes

Ligand Design Principles of Thiourea (B124793) Derivatives

Thiourea and its derivatives are a significant class of ligands in coordination chemistry, largely due to the presence of multiple donor sites. cardiff.ac.uk The design of these ligands is guided by the desire to modulate their electronic and steric properties to achieve specific coordination behaviors and to synthesize metal complexes with desired characteristics. The core thiourea moiety, SC(NH₂)₂, can exist in tautomeric forms, the thione and the thiol, with the thione form being more prevalent in aqueous solutions.

The coordination versatility of thiourea derivatives stems from the presence of soft sulfur and hard nitrogen donor atoms. mdpi.commdpi.com This allows them to act as:

Monodentate ligands: Typically coordinating through the soft sulfur atom. cardiff.ac.uk

Bidentate chelating ligands: Coordinating through both a nitrogen and the sulfur atom. cardiff.ac.uk

Bridging ligands: Linking two or more metal centers.

The substituents on the nitrogen atoms of the thiourea backbone play a crucial role in determining the ligand's behavior. In the case of (1-Methylpiperidin-4-yl)thiourea, the 1-methylpiperidine (B42303) group introduces significant steric bulk, which can influence the geometry of the resulting metal complexes. Furthermore, the electronic properties of the substituent can alter the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the coordinate bonds. The design of such ligands can lead to the development of novel metal-based compounds with a range of applications, including catalysis and materials science. mdpi.comresearchgate.net

Complexation with Transition and Main Group Metal Ions

Thiourea derivatives readily form complexes with a wide array of transition and main group metal ions. mdpi.com The hard and soft acid-base (HSAB) theory provides a useful framework for predicting the preferred coordination site. Soft metal ions, such as Ag(I), Au(I), and Hg(II), show a strong affinity for the soft sulfur donor atom. mdpi.com In contrast, harder metal ions may prefer coordination with the harder nitrogen atoms, although sulfur coordination is still very common. The formation of complexes with divalent transition metals like Ni(II), Cu(II), Pd(II), and Pt(II) has been extensively studied. cardiff.ac.uk

The reaction conditions, such as the solvent, temperature, and the presence of a base, can significantly influence the nature of the resulting complex. cardiff.ac.uk For instance, in neutral or acidic media, thiourea derivatives often coordinate as neutral monodentate ligands through the sulfur atom. In the presence of a base, deprotonation of a nitrogen atom can occur, leading to the formation of an anionic ligand that can act as a bidentate chelate. cardiff.ac.uk

Monodentate, Bidentate, and Polydentate Coordination Modes

This compound, like other N-substituted thioureas, can exhibit various coordination modes.

Monodentate Coordination: The most common mode of coordination for neutral thiourea ligands is through the sulfur atom. cardiff.ac.uk This is due to the higher polarizability and availability of lone pairs on the sulfur atom compared to the nitrogen atoms. For this compound, monodentate coordination would likely result in a terminal ligand attached to a single metal center.

Bidentate Coordination: Upon deprotonation of the nitrogen atom adjacent to the piperidine (B6355638) ring, the resulting anion can act as a bidentate N,S-chelating ligand. cardiff.ac.uk This chelation forms a stable ring structure with the metal ion. The steric bulk of the 1-methylpiperidine group might influence the feasibility and geometry of such chelation.

Polydentate (Bridging) Coordination: While less common for simple thioureas, the sulfur atom can act as a bridging ligand between two metal centers. This can lead to the formation of polynuclear complexes. The specific structure of this compound does not inherently favor polydentate behavior beyond bridging through the sulfur atom.

The coordination mode adopted by this compound will depend on the metal ion, the reaction stoichiometry, and the reaction conditions.

Chelation Effects and Stability of Metal Complexes

The formation of a chelate ring upon bidentate coordination of a ligand to a metal ion leads to enhanced thermodynamic stability compared to the coordination of two analogous monodentate ligands. This is known as the chelate effect. For this compound, bidentate N,S-coordination would result in the formation of a six-membered chelate ring.

The stability of metal complexes with thiourea derivatives is influenced by several factors:

The nature of the metal ion: The stability generally follows the Irving-Williams series for divalent transition metals.

The chelate ring size: Five- and six-membered chelate rings are generally the most stable.

The steric hindrance of the substituents: The bulky 1-methylpiperidine group in this compound could potentially destabilize the complex due to steric repulsion between the ligand and other ligands in the coordination sphere. However, it could also protect the metal center from unwanted reactions.

Structural Elucidation of Metal Complexes

The determination of the structure of metal complexes is crucial for understanding their properties and reactivity. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed.

Spectroscopic Characterization in Coordination Studies

Spectroscopic methods provide valuable information about the coordination environment of the metal ion and the bonding within the complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the IR spectrum upon complexation can indicate the mode of coordination. A shift of the ν(C=S) band to a lower frequency is typically observed upon coordination through the sulfur atom, as the C=S bond order decreases. Conversely, changes in the ν(N-H) bands can suggest the involvement of the nitrogen atoms in coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination site will be affected by the coordination to the metal ion. For this compound complexes, shifts in the signals of the piperidine ring and the N-H proton can provide insights into the ligand's conformation and coordination mode.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes exhibit d-d transitions and charge-transfer bands. cardiff.ac.uk The positions and intensities of these bands are characteristic of the geometry of the coordination sphere and the nature of the metal-ligand bonds.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

Spectroscopic TechniqueFree Ligand (Hypothetical)Metal Complex (Hypothetical)Interpretation of Change
IR Spectroscopy
ν(N-H) (cm⁻¹)~3300~3300 (broadened)Involvement in hydrogen bonding or weak interaction.
ν(C=S) (cm⁻¹)~750~720Coordination through the sulfur atom.
¹H NMR Spectroscopy
N-H proton (ppm)~7.5Shifted or absentCoordination or deprotonation of the nitrogen atom.
Piperidine protons (ppm)MultipletsShifted multipletsChange in electronic environment upon coordination.
UV-Vis Spectroscopy
λmax (nm)-Variesd-d transitions and/or ligand-to-metal charge transfer bands, indicative of the metal's coordination geometry.

This table is illustrative and based on general principles of thiourea complex characterization.

Geometrical Structures and Isomerism in Metal Complexes

The geometry of a metal complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. For complexes of this compound, common geometries could include square planar for d⁸ metals like Ni(II) and Pd(II), and tetrahedral or octahedral for other transition metals. cardiff.ac.uk

Isomerism is a common feature in coordination chemistry. For complexes of this compound, several types of isomerism could be envisaged:

Geometric Isomerism (cis/trans): In square planar or octahedral complexes with two this compound ligands and other co-ligands, cis and trans isomers are possible, depending on the relative positions of the ligands. The bulky nature of the 1-methylpiperidine group might favor the formation of the trans isomer to minimize steric hindrance.

Linkage Isomerism: Although less common for thioureas, if coordination could occur through either the sulfur or a nitrogen atom under different conditions, linkage isomers could be formed.

Coordination Isomerism: In salts containing complex cations and anions, the exchange of ligands between the two coordination spheres would lead to coordination isomers.

Table 2: Potential Geometries and Isomerism for Metal Complexes of this compound (L)

Complex Formula (Hypothetical)Coordination NumberPossible GeometryPotential Isomerism
[M(L)₂X₂]4Square Planarcis/trans
[M(L)₂X₂]4Tetrahedral-
[M(L)₄]X₂4Tetrahedral-
[M(L)₂(H₂O)₄]X₂6Octahedralcis/trans

This table presents hypothetical scenarios to illustrate potential structural diversity.

Electrochemical Behavior of Thiourea Metal Complexes

The electrochemical properties of thiourea metal complexes are a significant area of study, providing insights into their redox processes, stability of oxidation states, and potential applications in areas like catalysis and electroplating. While specific electrochemical data for metal complexes of this compound are not extensively documented in publicly available literature, the general electrochemical behavior can be understood by examining related thiourea derivatives. Cyclic voltammetry is the primary technique used to investigate the redox behavior of these complexes.

Detailed research findings on various thiourea metal complexes reveal trends in their electrochemical behavior. For instance, the solvent system and the supporting electrolyte can significantly influence the redox potentials and the reversibility of the electrochemical processes. Acetonitrile and dimethylformamide are common solvents used in these studies, often with supporting electrolytes like tetrabutylammonium (B224687) perchlorate (B79767) or lithium perchlorate. mdpi.com

The following data tables summarize representative electrochemical data for a variety of thiourea metal complexes, illustrating the range of observed redox behaviors.

Table 1: Cyclic Voltammetry Data for Selected Thiourea Metal Complexes

Complex/CompoundMetal CenterRedox ProcessPotential (V) vs. Ag/AgClCharacteristicsSource
[Ni(1-benzoyl-3-(4-methylpyridin-2-yl)thiourea)₂]Ni(II)Ni(II)/Ni(I)-0.5Irreversible uobasrah.edu.iq
Ni(III)/Ni(II)-1.65Irreversible uobasrah.edu.iq
[Co(1-benzoyl-3-(4-methylpyridin-2-yl)thiourea)₂]Co(II)Co(II)/Co(I)-0.35Irreversible uobasrah.edu.iq
Co(III)/Co(II)-1.73Irreversible uobasrah.edu.iq
Cu(II) complexes with N-benzoyl and N-pivaloyl thioureasCu(II)Cu(II)/Cu(I)VariesQuasi-reversible researchgate.netcardiff.ac.uk
Ni(II) complexes with N-benzoyl and N-pivaloyl thioureasNi(II)Ni(II)/Ni(I) and Ni(I)/Ni(0)VariesTwo irreversible peaks researchgate.netcardiff.ac.uk

The data in Table 1 indicates that nickel and cobalt complexes of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea exhibit irreversible reduction processes. uobasrah.edu.iq The irreversibility suggests that the electron transfer is followed by a chemical change, such as a change in the coordination geometry of the complex. In contrast, copper(II) complexes with similar thiourea ligands often show quasi-reversible behavior for the Cu(II)/Cu(I) redox couple, indicating a more stable reduced species. researchgate.netcardiff.ac.uk

Further research into N-aroyl-N′-(4′-cyanophenyl)thioureas has also provided insights into the reduction potentials of functional groups within the ligand itself. mdpi.com The presence of reducible groups like nitro and cyano moieties introduces additional redox processes that can be observed through cyclic voltammetry. mdpi.com

Table 2: Reduction Potentials of Functional Groups in Aroylthiourea Derivatives

CompoundFunctional GroupReduction Potential (V) vs. Ag/AgClSolvent/ElectrolyteSource
N-benzoyl-N′-(4′-cyanophenyl)thioureaCyanoNot specifiedAcetonitrile/LiClO₄ mdpi.com
N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thioureaNitroMore easily reduced than cyanoAcetonitrile/LiClO₄ mdpi.com

The study of these derivatives highlights that the electrochemical behavior of thiourea metal complexes is a combination of the redox properties of the central metal ion and the electroactive functionalities present on the thiourea ligand. mdpi.com The electronic communication between the ligand and the metal center can influence the potential at which each component is reduced or oxidized.

Advanced Applications in Chemical Sciences

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Within this field, molecules like (1-Methylpiperidin-4-yl)thiourea are exemplary of bifunctional catalysts that can activate multiple components of a reaction simultaneously, often with high levels of stereocontrol.

This compound as a Hydrogen-Bonding Organocatalyst

The catalytic activity of thiourea-based molecules stems from their ability to act as potent hydrogen-bond donors. nih.gov The two N-H protons of the thiourea (B124793) moiety can form a bidentate, or "double," hydrogen bond with an electrophilic substrate, such as a carbonyl group. This interaction polarizes the substrate, increasing its reactivity towards a nucleophile. rsc.org Unlike ureas, thioureas are stronger hydrogen bond donors and more acidic, a property that enhances their catalytic efficacy. nih.gov This capacity for strong and specific hydrogen bonding is the fundamental principle behind the use of this compound as an organocatalyst.

Asymmetric Transformations Mediated by Thiourea Catalysts

When a chiral scaffold is incorporated into a thiourea catalyst's design, it can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Chiral thiourea-based organocatalysts are well-established for their effectiveness in a wide array of asymmetric transformations. rsc.org These catalysts have been successfully applied to produce chiral molecules with high enantioselectivity in reactions such as:

Michael Additions : The addition of nucleophiles to α,β-unsaturated carbonyl compounds. jst.go.jp

Aza-Henry (Nitro-Mannich) Reactions : The addition of nitroalkanes to imines. jst.go.jp

Friedel-Crafts Alkylations : The alkylation of aromatic rings.

Nitroaldol (Henry) Reactions : The addition of a nitroalkane to an aldehyde or ketone. nih.gov

These reactions are fundamental in organic synthesis for creating carbon-carbon bonds in a stereocontrolled manner, and thiourea catalysts are instrumental in achieving this control. nih.govjst.go.jp

Bifunctional Organocatalysis with Piperidine-Thiourea Architectures

The structure of this compound is a classic example of a bifunctional organocatalyst. It contains both a Lewis acidic moiety (the hydrogen-bonding thiourea group) and a Brønsted basic site (the tertiary amine of the methylpiperidine ring). rsc.org This dual functionality allows the catalyst to engage in a cooperative activation mechanism. rsc.orgnih.gov

In a typical reaction, the thiourea group activates the electrophile through hydrogen bonding, while the piperidine's nitrogen atom activates the nucleophile through deprotonation or hydrogen bonding. jst.go.jprsc.org This simultaneous activation of both reaction partners in close proximity within the catalyst-substrate complex dramatically accelerates the reaction rate and enhances stereoselectivity. rsc.org This synergistic approach has proven highly effective for a variety of chemical transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Bifunctional Amine-Thioureas

Reaction TypeNucleophileElectrophileTypical Product
Michael Addition1,3-Dicarbonyl CompoundsNitroolefinsγ-Nitrocarbonyls
Aza-Henry ReactionNitroalkanesN-Boc Iminesβ-Nitroamines
Henry (Nitroaldol) ReactionNitroalkanesAldehydesβ-Nitroalcohols
Petasis-type ReactionAlkenylboronic AcidsQuinolinium Salts1,2-Addition Products

Chemosensing

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes). Thiourea derivatives, including structures analogous to this compound, have been extensively developed as effective chemosensors, particularly for metal cations.

Design Principles of Thiourea-Based Chemosensors for Cations

The design of a thiourea-based chemosensor typically involves covalently linking the thiourea receptor unit to a signaling unit, which is often a fluorophore (a molecule that fluoresces). The core principle relies on the interaction between the analyte and the thiourea group, which causes a measurable change in the signaling unit's properties, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). researchgate.net

The thiourea moiety is an excellent receptor for metal cations because its sulfur and nitrogen atoms possess lone pairs of electrons that can coordinate with metal ions. researchgate.netrsc.org This binding event alters the electronic properties of the sensor molecule, leading to a detectable signal. Researchers have successfully designed thiourea-based chemosensors for a variety of cations, demonstrating their versatility. rsc.org

Table 2: Metal Cations Detected by Thiourea-Based Chemosensors

CationCharge
MercuryHg²⁺
CopperCu²⁺
ZincZn²⁺
SilverAg⁺
IronFe³⁺
LeadPb²⁺
CadmiumCd²⁺

Mechanisms of Metal Ion Detection (e.g., Photoinduced Electron Transfer)

One of the most effective signaling mechanisms in fluorescent chemosensors is Photoinduced Electron Transfer (PET) . researchgate.net In a PET-based thiourea sensor, the thiourea group acts as an electron donor that can quench the fluorescence of the attached fluorophore. acs.org

The process can be summarized as follows:

"OFF" State : In the absence of a metal ion, the fluorophore is excited by light, but before it can fluoresce, an electron from the high-energy lone pairs of the thiourea's nitrogen or sulfur atoms is transferred to the excited fluorophore. This non-radiative process quenches the fluorescence, resulting in a weak or no signal. researchgate.net

"ON" State : When a target metal cation is introduced, it binds to the thiourea group. This coordination lowers the energy of the lone pair electrons involved in the PET process. nih.gov As a result, the electron transfer to the fluorophore is no longer energetically favorable and is inhibited. This inhibition of PET allows the fluorophore to de-excite via its normal radiative pathway, leading to a significant enhancement or "turn-on" of fluorescence, which signals the presence of the cation. researchgate.net

This PET mechanism allows for the design of highly sensitive and selective "turn-on" fluorescent sensors for detecting metal ions in various biological and environmental samples. researchgate.net

Selective Detection of Specific Metal Ions (e.g., Cu(II), Hg(II))

Information specifically detailing the use of this compound for the selective detection of Cu(II) or Hg(II) is not available in the provided search results.

Agrochemical Research

There is no information available in the search results regarding the application of this compound or its derivatives in agrochemical research.

This compound Derivatives as Novel Agrochemical Scaffolds

No research could be found that describes the use of this compound derivatives as scaffolds for new agrochemicals.

Fungicidal and Insecticidal Potential of Thiourea-Based Compounds

While the fungicidal and insecticidal potential of thiourea-based compounds, in general, is documented nih.govnih.govresearchgate.net, there is no specific data on the activity of this compound.

Structure-Activity Relationships in Agrochemical Applications

No studies concerning the structure-activity relationships of this compound in agrochemical applications were found in the search results.

Preclinical Biological Activity and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Antimicrobial and Antiparasitic Activities

Thiourea (B124793) derivatives are recognized for their potential as antimicrobial and antiparasitic agents, with research exploring their efficacy against a variety of pathogens. mdpi.commdpi.com

Compounds incorporating the piperidin-4-one thiosemicarbazone structure, which is closely related to (1-Methylpiperidin-4-yl)thiourea, have shown significant in vitro antibacterial and antifungal activities. biomedpharmajournal.org Studies have demonstrated that these compounds exhibit good activity against bacteria such as Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org

The antifungal activity of these derivatives has been observed against various fungi, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org The addition of the thiosemicarbazone group to the piperidin-4-one core appears to enhance antifungal efficacy significantly when compared to the standard drug terbinafine. biomedpharmajournal.org The minimum inhibitory concentration (MIC) is a key measure of this efficacy. rsc.org

Antibacterial and Antifungal Activity of Piperidin-4-one Thiosemicarbazone Derivatives
OrganismTypeActivity Level (Compared to Standard)Source
Staphylococcus aureusGram-positive BacteriaGood biomedpharmajournal.org
E. coliGram-negative BacteriaGood biomedpharmajournal.org
Bacillus subtilisGram-positive BacteriaGood biomedpharmajournal.org
M. gypseumFungusSignificant biomedpharmajournal.org
M. canisFungusSignificant biomedpharmajournal.org
T. mentagrophytesFungusSignificant biomedpharmajournal.org
T. rubrumFungusSignificant biomedpharmajournal.org
C. albicansFungus (Yeast)Significant biomedpharmajournal.org

The development of effective treatments for neglected tropical diseases such as leishmaniasis and Chagas disease remains a global health priority. mdpi.commdpi.com Research into compounds with a 4-aminopiperidine skeleton has identified molecules with selective activity against protozoan parasites. nih.govnih.gov A screening of 4-aminopiperidine derivatives revealed 29 compounds that were selectively active against bloodstream-form Trypanosoma brucei rhodesiense trypomastigotes, with 50% inhibitory concentrations (IC50) ranging from 0.12 to 10 μM. nih.govnih.gov However, none of the tested molecules in that particular study showed significant antileishmanial activity against axenic amastigotes of Leishmania donovani. nih.govnih.gov Leishmaniasis, caused by parasites of the Leishmania genus, and Chagas disease, caused by Trypanosoma cruzi, are major health problems for which current treatments have limitations due to toxicity and resistance. mdpi.commdpi.com

A key strategy in developing antiprotozoal agents, particularly for Leishmania, involves targeting the parasite's folate metabolism. mdpi.com Two crucial enzymes in this pathway are Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1). mdpi.comnih.gov The parasite can use PTR1 as a bypass mechanism when its primary DHFR-TS enzyme is inhibited, rendering many DHFR inhibitors ineffective on their own. mdpi.comnih.gov This makes the dual inhibition of both DHFR-TS and PTR1 a critical strategy to prevent parasite survival and the development of resistance. nih.gov Thiourea derivatives have been investigated as potential inhibitors of DHFR. rsc.orgmdpi.com Compounds containing a 2,4-diaminopyrimidine skeleton, which shares chemical similarities with the natural substrates of these enzymes, are known to inhibit both PTR1 and DHFR. nih.gov The search for dual inhibitors is considered a promising approach in the development of new anti-Leishmania therapies. mdpi.com

Antiproliferative and Cytotoxic Mechanisms

Substituted thiourea derivatives have been confirmed to possess cytotoxic activity against various cancer cells, making them a subject of interest in the development of new antitumor agents. biointerfaceresearch.comnih.gov

A range of thiourea derivatives have been evaluated in vitro against panels of human cancer cell lines, demonstrating significant antiproliferative effects. nih.govnih.gov For example, a series of 3-(trifluoromethyl)phenylthiourea derivatives were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. nih.gov Certain derivatives, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, showed potent activity with IC50 values as low as 1.5 µM against the metastatic colon cancer cell line SW620. biointerfaceresearch.comnih.gov Other studies on thiourea derivatives bearing a benzodioxole moiety also revealed significant cytotoxic effects against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines, in some cases exceeding the potency of the standard drug doxorubicin. nih.gov

In Vitro Cytotoxicity (IC50) of Various Thiourea Derivatives Against Human Cancer Cell Lines
Compound TypeCell LineCancer TypeIC50 (µM)Source
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480Primary Colon Cancer9.0 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620Metastatic Colon Cancer1.5 biointerfaceresearch.comnih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562Chronic Myelogenous Leukemia6.3 biointerfaceresearch.com
N1,N3-disubstituted-thiosemicarbazone 7HCT116Colon Cancer1.11 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7HepG2Liver Cancer1.74 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7MCF-7Breast Cancer7.0 nih.gov
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Lines (various)Breast Cancer2.2 - 5.5 biointerfaceresearch.com

The cytotoxic action of thiourea derivatives often involves the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies have shown that these compounds can trigger late apoptosis or necrosis in cancer cells. nih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea analogs demonstrated strong pro-apoptotic activity, inducing late apoptosis in up to 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov

The mechanisms underlying this apoptosis induction can vary. Some N,N′-diarylthiourea derivatives have been shown to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. mdpi.com This cell cycle arrest is often a precursor to apoptosis. mdpi.com Further investigation revealed that this process can be mediated by the upregulation of caspase-3, suggesting the activation of an intrinsic apoptotic pathway. mdpi.com Other research indicates that some thiourea derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates pathways like the JNK and caspase cascades. mdpi.com

Inhibition of Specific Molecular Targets

Thiourea derivatives have been recognized for their wide-ranging biological activities, which are often attributed to their ability to interact with various molecular targets. biointerfaceresearch.com The thiourea scaffold is capable of forming strong hydrogen bonds, which facilitates interactions with biological macromolecules like enzymes and receptors. biointerfaceresearch.com For instance, certain thiourea derivatives have been shown to target proteins involved in cancer progression, such as wild-type EGFR and its mutants. biointerfaceresearch.com Molecular docking studies of some derivatives have revealed that the thiourea group can form hydrogen bonds with key amino acid residues in the active sites of these proteins. biointerfaceresearch.com

In the context of neurodegenerative diseases, compounds featuring a piperidine (B6355638) ring, a core component of this compound, have been designed as inhibitors of acetylcholinesterase (AChE). nih.gov The piperidine moiety often interacts with the anionic site of the enzyme's catalytic active site. nih.gov

Enzyme Inhibition Studies

The thiourea and piperidine moieties are present in numerous compounds that have been evaluated for their enzyme inhibitory potential.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A variety of compounds incorporating a piperidine structure have been synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. acgpubs.orgresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. acgpubs.orgresearchgate.net

For example, a series of α,β-unsaturated carbonyl-based piperidinone derivatives demonstrated inhibitory activity against both AChE and BuChE. acgpubs.org One of the most potent derivatives against AChE was (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), with an IC50 value of 12.55 µM. acgpubs.org Another compound, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was the most effective against BuChE, with an IC50 of 17.28 µM, and also acted as a dual inhibitor. acgpubs.org These findings suggest that the substituted piperidine scaffold is a promising framework for the development of cholinesterase inhibitors. acgpubs.orgresearchgate.net

CompoundTarget EnzymeIC50 (µM)
(1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)AChE12.55
(1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one)AChE18.04
(1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one)BuChE17.28

Other Enzymatic Target Modulations

Beyond cholinesterases, thiourea derivatives have been investigated as inhibitors of other enzymes. For example, various thiourea derivatives have been synthesized and found to be good inhibitors of urease, an enzyme implicated in the pathogenesis of certain bacterial infections. core.ac.ukresearchgate.net In one study, thiourea conjugates with fluorine and chlorine substituents showed significant urease inhibitory activity, with one analogue being nearly 10 times more potent than the reference standard. core.ac.uk

Additionally, piperazine-1-thiourea derivatives have been identified as inhibitors of human phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a role in the metabolic pathways of cancer cells. nih.gov

Antioxidant Properties

The antioxidant potential of compounds containing piperidine and thiourea moieties has been a subject of interest in several studies. mdpi.comscispace.cominnovareacademics.in Antioxidants can neutralize harmful free radicals, thereby preventing oxidative stress-related cellular damage. scispace.com

A review of piperidine-containing compounds highlighted their potential as antioxidant agents. scispace.cominnovareacademics.in The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals in various assays. scispace.com Similarly, certain thiourea derivatives have demonstrated strong antioxidant activity. mdpi.com For instance, 1,3-bis(3,4-dichlorophenyl) thiourea showed a high reducing potential against ABTS free radicals, with an IC50 of 52 µg/mL, and a DPPH assay value of 45 µg/mL. mdpi.com

CompoundAntioxidant AssayIC50 (µg/mL)
1,3-bis(3,4-dichlorophenyl) thioureaABTS52
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45

Computational and Theoretical Investigations of 1 Methylpiperidin 4 Yl Thiourea

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.com DFT calculations for thiourea (B124793) derivatives are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to yield accurate predictions of their molecular and electronic properties. sciensage.info These calculations are fundamental for understanding the compound's behavior at a quantum-mechanical level.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. For thiourea derivatives, DFT calculations are employed to determine optimized bond lengths, bond angles, and dihedral angles. sciensage.inforesearchgate.net The optimized geometry confirms that the calculated structure represents a true minimum on the potential energy surface, which is verified by ensuring there are no imaginary frequencies in the vibrational analysis. researchgate.net

The electronic structure of thiourea-containing compounds reveals how electrons are distributed within the molecule. The presence of sulfur and nitrogen atoms allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influences their structural and electronic properties. researchgate.net The C=S bond length in thiourea derivatives is a key parameter; for instance, in 1-(3-chlorophenyl)-3-cyclohexylthiourea, it is slightly longer than in 1-(1,1-dibutyl)-3-phenylthiourea, indicating differences in electronic distribution and bonding. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Derivative This table provides representative data for a related thiourea compound, as specific experimental data for (1-Methylpiperidin-4-yl)thiourea is not available.

ParameterBond Length (Å)Bond Angle (°)
C=S1.686
N-C-N117.2
C-N-C125.4

Data compiled from studies on similar thiourea derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. taylorandfrancis.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov For thiourea derivatives, the HOMO and LUMO are often localized on specific parts of the molecule, such as aromatic rings or the thiourea group itself, highlighting the most probable sites for chemical reactions. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and softness (σ). sciensage.info These descriptors provide a quantitative measure of the molecule's reactivity and are often correlated with its biological activity. sciensage.info

Table 2: Representative Reactivity Descriptors for a Thiourea Derivative (in eV) This table illustrates the kind of data obtained from FMO analysis for a generic thiourea compound.

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.88
Energy Gap (ΔE)4.62
Electronegativity (χ)4.19
Chemical Hardness (η)2.31
Chemical Softness (σ)0.43

Values are illustrative and based on general findings for thiourea derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale. researchgate.netresearchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green regions show neutral or near-zero potential.

For thiourea derivatives, MEP analysis can identify the most reactive sites, which is crucial for understanding their interactions with biological targets. nih.govresearchgate.net The negative potential is often located around the sulfur atom of the thiourea group, while the positive potential is typically found near the N-H protons, which can act as hydrogen bond donors. researchgate.net This information is invaluable for predicting how the molecule will bind to a receptor or enzyme active site.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org These simulations provide insights into the conformational flexibility and stability of a compound, which are critical for its biological function. nih.gov

For thiourea derivatives, MD simulations can explore how the molecule behaves in a dynamic environment, such as in solution or when bound to a protein. acs.orgnih.gov The simulations track the trajectory of the molecule, allowing for the analysis of its conformational changes. sciensage.info The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to assess the stability of the molecule and its interactions. acs.orgnih.gov

Conformational analysis of thiourea derivatives has shown that they can exist in different rotational isomers (rotamers) due to the partial double-bond character of the C-N bonds. researchgate.netgithub.io In solution, an equilibrium between different conformations, such as E,Z and Z,E, is often observed. researchgate.net The specific conformation adopted by the molecule can significantly impact its ability to bind to a target. researchgate.netugm.ac.id

Molecular Docking Studies for Ligand-Target Interactions (Preclinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

In the preclinical context, docking studies of thiourea derivatives have been performed to investigate their potential as inhibitors for various protein targets, such as enzymes involved in cancer or infectious diseases. nih.govnih.govnih.gov For instance, derivatives of (1-piperidin-4-yl)thiourea have been investigated as potential inhibitors of human topoisomerase II, an important anticancer target. nih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govmalayajournal.org The thiourea moiety itself is often crucial for binding, as the C=S and N-H groups can form important hydrogen bonds with the receptor. nih.gov The results of these studies are often quantified by a docking score or binding energy, which estimates the binding affinity of the ligand for the target. nih.govresearchgate.net These computational predictions provide a strong foundation for the rational design of more potent and selective inhibitors. nih.gov

Future Research Directions and Unexplored Avenues for 1 Methylpiperidin 4 Yl Thiourea

Development of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of thiourea (B124793) derivatives is a well-established field, yet there remains significant scope for innovation, particularly in the context of green and sustainable chemistry. Future research could focus on developing more efficient and environmentally benign methods for the synthesis of (1-Methylpiperidin-4-yl)thiourea and its analogues.

Current methods often involve the reaction of an appropriate isothiocyanate with an amine. mdpi.com For instance, the synthesis of N,N'-disubstituted thiourea derivatives can be achieved by reacting isothiocyanates with respective amines in solvents like dichloromethane (B109758) or tert-butanol. mdpi.com Another common route involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate intermediate, which then reacts with an amine. mdpi.com

However, emerging sustainable methodologies offer promising alternatives. One-pot, multicomponent reactions under metal-free conditions present a synthetically efficient and eco-friendly approach. rsc.org The use of ultrasound irradiation in an aqueous medium has been shown to be effective for synthesizing benzothiazole (B30560) derivatives using a thiourea catalyst, a protocol that is scalable and utilizes air as an oxidant. acs.org Similarly, catalyst-free methods using sunlight and water for the synthesis of symmetric thiourea derivatives from carbon disulfide and primary amines highlight a move towards greener processes. nih.gov The use of deep eutectic solvents, such as glucose-urea, has also been demonstrated as an effective and inexpensive medium for synthesizing piperidin-4-one derivatives, which are precursors to compounds like this compound. asianpubs.org

Future research should aim to adapt these sustainable principles to the synthesis of this compound. This includes exploring flow chemistry, which can offer improved control over reaction conditions and facilitate easier purification, as demonstrated in the multicomponent continuous-flow synthesis of thioureas from isocyanides. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives

Methodology Description Advantages Key Findings/Examples Citation
Conventional Synthesis Reaction of isothiocyanates with amines in organic solvents. Well-established, versatile. Synthesis of N,N'-disubstituted thioureas. mdpi.com
One-Pot, Two-Component Reaction Ultrasound-irradiated reaction of aldehydes and 2-aminothiophenols with a thiourea catalyst in water. Green, scalable, uses air as oxidant. Achieved 87% yield at the gram-scale. acs.org
Catalyst-Free Sunlight Method Reaction of CS₂ and aromatic primary amines in water under sunlight. Environmentally benign, simple procedure. Good yields for a series of thiourea derivatives. nih.gov
Deep Eutectic Solvents Use of glucose-urea as a reaction medium for piperidin-4-one synthesis. Inexpensive, effective, environmentally safe. Yields of 68-82% for various piperidin-4-one derivatives. asianpubs.org
Continuous-Flow Synthesis Multicomponent reaction of isocyanides with amines and a sulfur source under flow conditions. High efficiency, simple purification. Isolation of products by simple filtration. nih.gov

Exploration of Advanced Derivatization for Enhanced Selectivity and Potency

The functional versatility of the thiourea scaffold allows for extensive derivatization to fine-tune its physicochemical and biological properties. For this compound, future research should systematically explore derivatization of both the piperidine (B6355638) and thiourea moieties to enhance target selectivity and potency.

Structure-activity relationship (SAR) studies on various thiourea derivatives have consistently shown that modifications can significantly impact biological activity. For example, in a study of piperidine derivatives as inhibitors of an enzyme from Mycobacterium tuberculosis, modifications at three molecular regions led to new inhibitors with improved pharmacokinetic profiles and potent synergistic activity. nih.gov The introduction of a methyl functional group on a thiourea derivative improved its efficiency as a corrosion inhibitor. tandfonline.com Similarly, the synthesis of chiral thiourea derivatives from amino acids has yielded compounds with significant inhibitory activity against carbonic anhydrase isozymes. nih.gov

A promising strategy involves introducing different substituents to the thiourea nitrogen atoms or modifying the piperidine ring. For instance, a study on antileishmanial thiourea derivatives found that introducing a piperazine (B1678402) ring significantly enhanced potency and selectivity. mdpi.com The synthesis of fluorinated thiourea derivatives has also resulted in compounds with notable antimicrobial activity. researchgate.net These examples underscore the potential of targeted derivatization. Future efforts could focus on creating libraries of this compound derivatives with systematic variations to probe interactions with specific biological targets.

Table 2: Examples of Thiourea Derivatization and Resulting Properties

Derivative Class Modification Strategy Enhanced Property Example Compound/Study Citation
Piperidine Derivatives Modification of the piperidine scaffold. Improved potency and pharmacokinetic parameters. Novel inhibitors of M. tuberculosis MenA enzyme. nih.gov
Piperazine-Thioureas Introduction of a piperazine ring. Enhanced antileishmanial potency and selectivity. Compound 5i with IC₅₀ of 1.8 µM. mdpi.com
Chiral Thioureas Synthesis from amino acids. Carbonic anhydrase inhibition. Derivatives of L-valine, L-isoleucine, etc. nih.gov
Fluorinated Thioureas Incorporation of fluorine atoms. Antimicrobial and anticancer activity. Fluorinated pyridine-containing thioureas. researchgate.net

Investigation of New Coordination Complexes with Diverse Metal Centers

Thiourea derivatives are excellent ligands due to the presence of sulfur and nitrogen donor atoms, which can coordinate with a wide variety of metal centers to form stable complexes. mdpi.comnih.gov The coordination chemistry of thioureas is rich, with ligands capable of binding in neutral, monoanionic, or bidentate (N,S) modes. mdpi.comanalis.com.my The investigation of coordination complexes of this compound with diverse metal centers represents a significant and largely unexplored research avenue.

The formation of metal complexes often enhances the biological activity of thiourea ligands. nih.govresearchgate.net Studies have shown that while the thiourea ligands themselves may not exhibit significant cytotoxicity, their coordination to metals like gold (Au) or silver (Ag) can trigger excellent cytotoxic values against cancer cell lines. researchgate.net Similarly, complexes with palladium (Pd), platinum (Pt), copper (Cu), and mercury (Hg) have been synthesized and studied for their biological potential. mdpi.comnih.gov For example, Pd(II) complexes with N-acyl-N,N′-(disubstituted) thioureas have shown cytotoxicity against tumor cells. nih.gov

Table 3: Metal Complexes of Thiourea Derivatives and Their Properties

Metal Center(s) Ligand Type Key Findings Application/Property Citation
Au(I), Ag(I) Phosphine-containing thioureas Coordination to the metal triggers excellent cytotoxic values. Gold complexes were generally more cytotoxic than silver. Anticancer agents. researchgate.netmdpi.com
Pd(II), Pt(II), Cu(II), Hg(II) N-Phenylmorpholine-4-carbothioamide Formation of stable complexes with high yield. Antimicrobial agents. mdpi.com
Pd(II) N-acyl-N,N′-(disubstituted) thioureas Monosubstituted thioureas formed N-S coordinated neutral complexes; disubstituted formed O-S bidentate cationic complexes. Cytotoxicity against tumor cells. nih.gov
Fe(II) Acyl thiourea ligand on silica (B1680970) nanoparticles Catalyst could be regenerated and reused for up to eight cycles without loss of activity. Transfer hydrogenation of carbonyl compounds. nih.gov

Expanding Applications in Catalysis and Materials Science

Beyond biological applications, the unique properties of thiourea derivatives suggest significant potential in catalysis and materials science. rsc.org Future research should aim to explore the utility of this compound and its derivatives in these domains.

In organocatalysis, thiourea-based molecules are recognized for their ability to act as hydrogen-bond donors, activating electrophiles in a variety of chemical transformations. rsc.orgwikipedia.org Chiral thiourea catalysts have been successfully employed in asymmetric reactions, including Michael additions and aza-Henry reactions. jst.go.jpnih.gov The bifunctional nature of some thiourea catalysts, which can activate both the nucleophile and electrophile simultaneously, is a key advantage. rsc.orgjst.go.jpnih.gov Developing chiral versions of this compound could lead to new, efficient organocatalysts for asymmetric synthesis.

In materials science, thiourea derivatives are used as corrosion inhibitors, components of polymers, and in the production of flame-retardant resins. tandfonline.comanalis.com.mywikipedia.org Their ability to adsorb onto metal surfaces makes them effective in preventing corrosion of materials like carbon steel. tandfonline.com The incorporation of the this compound motif into polymer backbones could lead to new materials with tailored properties, such as enhanced thermal stability or metal-ion binding capabilities. Furthermore, its role as a precursor to heterocycles like pyrimidines and thiazoles opens up avenues for the synthesis of novel functional materials. wikipedia.org

Deeper Mechanistic Understanding of Biological Activities through Advanced Biophysical Techniques

To fully exploit the therapeutic potential of this compound and its derivatives, a deeper understanding of their mechanism of action at the molecular level is essential. Advanced biophysical techniques provide the tools necessary to dissect these mechanisms. nih.govnuvisan.com

Future research should employ a suite of biophysical methods to study the interactions between this compound derivatives and their biological targets. These techniques can provide high-resolution information on binding affinity, kinetics, thermodynamics, and structure. nih.gov

Surface Plasmon Resonance (SPR) can be used for fragment screening to identify binders and to determine the kinetics (kon and koff) of compound-target interactions. nuvisan.comeurofinsdiscovery.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and Kd) of the interaction. nuvisan.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can characterize macromolecular structures and dynamics, providing atomic-level details of how a ligand binds to its target protein. nih.govmdpi.com

X-ray Crystallography offers the most detailed atomic picture of a compound bound to its target, revealing the precise binding mode and key interactions, which is invaluable for structure-based drug design. mdpi.com

Mass Spectrometry (MS) is a powerful tool for hit identification and can be used in affinity-selection mass spectrometry (AS-MS) screening. nuvisan.comeurofinsdiscovery.com

Microscale Thermophoresis (MST) and Thermal Stability Assays (TSA) are also valuable for confirming target engagement and determining binding affinities. nuvisan.comeurofinsdiscovery.com

By integrating these techniques, researchers can gain a comprehensive understanding of the structure-activity relationships and the mode of action, which is critical for optimizing lead compounds and designing next-generation molecules with improved efficacy and safety profiles. nuvisan.comeurofinsdiscovery.com

Table 4: Biophysical Techniques for Mechanistic Studies

Technique Information Provided Application in Drug Discovery Citation
Surface Plasmon Resonance (SPR) Binding kinetics (kₒₙ, kₒff), affinity (Kₐ). Fragment screening, hit validation, kinetic characterization. nuvisan.comeurofinsdiscovery.com
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS). Thermodynamic characterization, understanding binding forces. nuvisan.commdpi.com
X-ray Crystallography High-resolution 3D structure of ligand-target complex. Structure-based drug design, detailed binding mode analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) Structural and dynamic information of ligand-target interactions. Hit identification, characterizing binding sites. nih.govnuvisan.com
Mass Spectrometry (MS) Target engagement, identification of binders. Hit validation, affinity-selection screening. nuvisan.com
Microscale Thermophoresis (MST) Binding affinity in solution. Hit confirmation, measuring interactions in complex bioliquids. nuvisan.comeurofinsdiscovery.com

Q & A

Basic: What are the standard synthetic routes for (1-Methylpiperidin-4-yl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves coupling 1-methylpiperidin-4-amine with an isothiocyanate derivative under reflux in aprotic solvents like dichloromethane or tetrahydrofuran. Optimization requires controlling stoichiometry (1:1 molar ratio), temperature (40–60°C), and catalysts (e.g., triethylamine) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C): Assign peaks for the thiourea moiety (δ ~10–12 ppm for N-H) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • X-ray diffraction : Resolve crystal packing and confirm hydrogen-bonding networks (e.g., N-H⋯S interactions) using SHELX software for refinement .
  • FT-IR : Identify thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activities of thiourea derivatives?

Contradictions in bioactivity data (e.g., apoptosis efficacy vs. cytotoxicity) may arise from assay conditions (cell line variability, concentration ranges) or structural impurities. Mitigation strategies include:

  • Validating purity via HPLC (>95%) before assays.
  • Replicating experiments across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay at 24–72 hr exposure) .
  • Comparative studies with structurally analogous controls to isolate functional group contributions .

Advanced: What computational approaches predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electronic properties (HOMO-LUMO gap, electrostatic potential maps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with targets like Bcl-2 or cytochrome c, guiding structure-activity relationship (SAR) studies .

Basic: What safety protocols are recommended for handling this compound?

Thiourea derivatives are associated with thyroid disruption and skin sensitization. Use fume hoods, nitrile gloves, and closed systems during synthesis. In vitro cytotoxicity screening (e.g., LD₅₀ in HepG2 cells) and in vivo toxicity profiling (rodent models, 28-day exposure) are mandatory before pharmacological studies .

Advanced: How can crystallization challenges be overcome for X-ray-quality crystals?

Slow evaporation from polar solvents (methanol/water mixtures) at 4°C promotes nucleation. For stubborn cases, employ vapor diffusion or seeding. SHELXD or SHELXE can resolve twinning or low-resolution issues in diffraction data .

Basic: What are the primary biological targets of piperidine-thiourea hybrids?

These compounds often target:

  • Mitochondrial apoptosis pathways : Measure ΔψM collapse via JC-1 staining and caspase-3/9 activation .
  • Enzymes : Assay inhibition of acetylcholinesterase (Ellman’s method) or tyrosine phosphatases (pNPP substrate) .

Advanced: How do structural modifications (e.g., substituents on the piperidine ring) alter bioactivity?

Systematic SAR studies show:

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition.
  • Methylation at the piperidine N reduces metabolic degradation, extending plasma half-life. Use Hammett constants and multivariate regression to quantify substituent effects .

Advanced: What strategies improve the stability of thiourea derivatives in aqueous solutions?

  • pH control : Maintain solutions at pH 5–7 to prevent hydrolysis of the thiourea group.
  • Lyophilization : Formulate with cryoprotectants (trehalose) for long-term storage.
  • Co-crystallization : Use stabilizers like cyclodextrins to shield reactive sites .

Basic: How is the compound’s purity validated before pharmacological testing?

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.